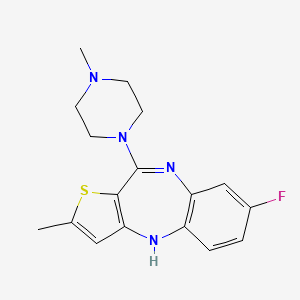
4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is a compound belonging to the class of thienobenzodiazepines. This compound is known for its central nervous system (CNS) activity and has been studied for its potential pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- involves multiple steps. One common method includes the cyclization of appropriate intermediates to form the thienobenzodiazepine core. The reaction conditions often involve the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects on CNS disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets in the CNS. It is believed to modulate neurotransmitter activity by binding to receptors such as the gamma-aminobutyric acid (GABA) receptor, leading to its anxiolytic and antipsychotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Olanzapine: Another thienobenzodiazepine used in the treatment of schizophrenia.
Clozapine: A related compound with similar antipsychotic properties.
Quetiapine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine and piperazine substitutions contribute to its high affinity for CNS receptors and its potent therapeutic effects .
Propiedades
Número CAS |
74137-73-8 |
|---|---|
Fórmula molecular |
C17H19FN4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine |
InChI |
InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3 |
Clave InChI |
CVXLPHKTOLDTBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


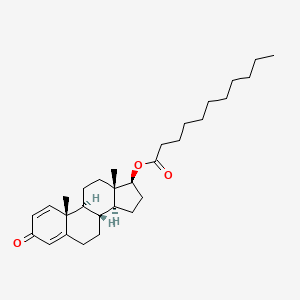
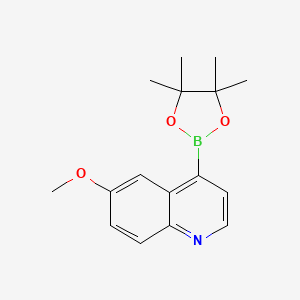
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
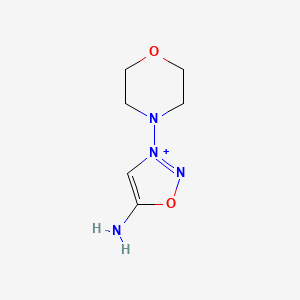
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)

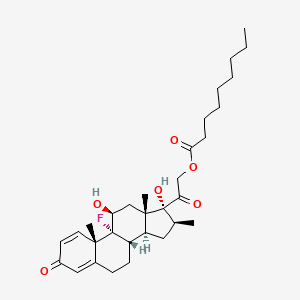
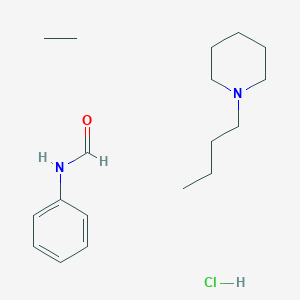

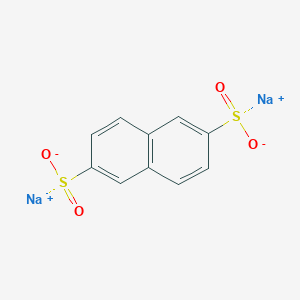
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
